Product packaging for 2,5,8-Trimethyl-1-naphthol(Cat. No.:CAS No. 33583-02-7)

2,5,8-Trimethyl-1-naphthol

Cat. No.: B13965121
CAS No.: 33583-02-7
M. Wt: 186.25 g/mol
InChI Key: AZPMPNRMONDTQN-UHFFFAOYSA-N
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Description

General Introduction to Substituted Naphthols in Organic and Medicinal Chemistry

Substituted naphthols are a significant class of organic compounds characterized by a naphthalene (B1677914) ring system bearing a hydroxyl (-OH) group and at least one other substituent. researchgate.net This structural framework is a common motif in numerous natural and synthetic products, bestowing upon them a wide array of biological and pharmaceutical activities. researchgate.netresearchgate.net The versatility of the naphthol skeleton has established it as a valuable starting material for the synthesis of complex drug molecules and natural products. researchgate.net

In the realm of medicinal chemistry, substituted naphthols are recognized as "privileged scaffolds." This term highlights their ability to interact with various biological receptors, leading to diverse pharmacological effects. acs.org Naphthalene derivatives have demonstrated properties including anticancer, anti-inflammatory, antibacterial, and antifungal activities. acs.orgsmolecule.com For instance, certain naphthalene derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth. smolecule.com The development of new and efficient methods for the regioselective synthesis of polysubstituted naphthalene derivatives is an active area of research, driven by the quest for novel therapeutic agents. nih.gov

Significance of Methylated Naphthalene Derivatives in Diverse Scientific Disciplines

Methylated naphthalene derivatives, a specific subset of substituted naphthals, hold considerable importance across various scientific fields. These compounds are not only crucial intermediates in the synthesis of pharmaceuticals, such as the antihemorrhagic agent menadione (B1676200) (Vitamin K3), but also find applications in the fragrance and chemical industries. smolecule.comgoogle.com The position and number of methyl groups on the naphthalene ring can significantly influence the compound's physical, chemical, and biological properties.

Research has shown that methylated naphthalenes can exhibit a range of biological activities. For example, some have been investigated for their potential toxicity, with studies indicating that they can cause necrosis in bronchiolar epithelial cells in animal models. smolecule.com Conversely, other methylated naphthalene derivatives are explored for their therapeutic potential. The anti-inflammatory properties of some naphthalene derivatives make them candidates for treating inflammatory diseases. smolecule.comresearchgate.net The structural diversity of methylated naphthalenes allows for fine-tuning of their properties, making them a subject of ongoing scientific inquiry.

Structural Characteristics and Chemical Importance of 2,5,8-Trimethyl-1-naphthol within Naphthalene Chemistry

This compound is a specific methylated naphthalene derivative. The partially saturated tetrahydro-variant, 2,5,8-trimethyl-1,2,3,4-tetrahydro-1-naphthol, has the chemical formula C₁₃H₁₈O. nih.govontosight.ai

Below is a table summarizing some of the key properties of the related compound 2,5,8-trimethyl-1,2,3,4-tetrahydro-1-naphthol:

PropertyValue
CAS Number55591-08-7
Molecular FormulaC₁₃H₁₈O
Molecular Weight190.28 g/mol
IUPAC Name2,5,8-trimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

Data sourced from multiple references. nih.govechemi.comnist.gov

The presence of three methyl groups at positions 2, 5, and 8, along with the hydroxyl group at the 1-position on the naphthalene core, defines its unique chemical character. The hydroxyl group can participate in hydrogen bonding and act as a proton donor, while the methyl groups contribute to the molecule's lipophilicity. These structural features are expected to influence its reactivity in chemical syntheses and its interactions with biological systems. While specific research on the applications of this compound is not extensively detailed in the provided search results, its identity as a polysubstituted naphthol suggests its potential as an intermediate in the synthesis of more complex molecules and as a candidate for biological activity screening. researchgate.netnih.gov The related compound, 2,5,8-trimethyl-1,2,3,4-tetrahydro-1-naphthol, has been noted for its applications in enzyme kinetics and antioxidant research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O B13965121 2,5,8-Trimethyl-1-naphthol CAS No. 33583-02-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33583-02-7

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

2,5,8-trimethylnaphthalen-1-ol

InChI

InChI=1S/C13H14O/c1-8-4-5-9(2)12-11(8)7-6-10(3)13(12)14/h4-7,14H,1-3H3

InChI Key

AZPMPNRMONDTQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=C(C=C1)C)O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,5,8 Trimethyl 1 Naphthol and Its Analogues

Catalytic Hydrogenation and Dehydrogenation Approaches in the Synthesis of Trimethylated Naphthols and Tetralones

Catalytic hydrogenation and dehydrogenation are fundamental transformations in organic synthesis, providing pathways to and from hydroaromatic systems. These methods are instrumental in the synthesis of trimethylated naphthols and their tetralone precursors.

Raney Nickel-Catalyzed Hydrogenation of Methyl-Substituted Naphthol Derivatives

Raney Nickel is a versatile catalyst widely employed for the hydrogenation of aromatic compounds. In the context of methyl-substituted naphthol derivatives, Raney Nickel can be used to reduce one of the aromatic rings, leading to the formation of tetrahydro-naphthol derivatives. For instance, the hydrogenation of β-naphthol in an alcoholic alkaline solution using Raney Nickel yields a mixture of 5,6,7,8-tetrahydro-2-naphthol (B72861) and 1,2,3,4-tetrahydro-2-naphthol. ias.ac.inias.ac.in This suggests that a similar approach could be applied to 2,5,8-trimethyl-1-naphthol, potentially leading to the selective hydrogenation of the unsubstituted ring to afford 2,5,8-trimethyl-5,6,7,8-tetrahydro-1-naphthol. The reaction conditions, such as temperature, pressure, and solvent, can influence the selectivity of the hydrogenation. ias.ac.in

The reduction of substituted naphthols can proceed through competitive pathways, involving the initial reduction of either benzene (B151609) ring. rsc.org For example, the hydrogenation of 2-hydroxy-3-naphthanilide with Raney Nickel leads to the formation of 5,6,7,8-tetrahydro-2-hydroxy-3-naphthanilide. ias.ac.inias.ac.in This highlights the potential for regioselective hydrogenation depending on the substitution pattern of the naphthol ring.

Dehydrogenation Pathways for 1-Tetralone (B52770) Derivatives to Naphthol Scaffolds

The aromatization of 1-tetralone derivatives provides a direct route to the corresponding 1-naphthol (B170400) scaffolds. This transformation can be achieved using various dehydrogenation agents. A common industrial method for producing 1-naphthol involves the hydrogenation of naphthalene (B1677914) to tetralin, followed by oxidation to 1-tetralone, and subsequent dehydrogenation. atamanchemicals.comwikipedia.orgecoinvent.org This strategy is applicable to the synthesis of substituted naphthols.

For instance, the dehydrogenation of 6-methoxy-1-tetralone (B92454) has been studied with the aim of preparing 6-methoxy-1-naphthol using catalysts like palladium-carbon and quinones. cdnsciencepub.com Vapour-phase catalytic dehydrogenation of 1-tetralone derivatives over palladium supported on activated carbon can proceed with high conversion and selectivity. researchgate.net These findings suggest that 2,5,8-trimethyl-1-tetralone (B78155) could be effectively dehydrogenated to this compound using similar catalytic systems.

Reductive Methodologies for Substituted Methoxynaphthalenes as Precursors to this compound

Reductive cleavage of the C-O bond in methoxynaphthalenes presents an alternative strategy for the synthesis of naphthols. Nickel-catalyzed reductive cleavage of the C(sp²)-O bond of 2-methoxynaphthalene (B124790) has been demonstrated using trimethylsilane (B1584522) as a reductant. researchgate.net Another approach involves a nickel-based catalytic system that can cleave the C-O bonds of aryl ethers in the absence of an external reductant. rsc.org

The choice of reducing agent and catalyst is crucial. For example, the reduction of 1-aryl-7-methoxynaphthalenes with Na/EtOH can lead to ring-selective reduction depending on the substitution pattern. thieme-connect.comcolab.ws While these methods are generally applied for deoxygenation to the corresponding naphthalene, they could potentially be adapted for the synthesis of naphthols from di-methoxylated naphthalenes by selective mono-demethylation. The reaction of 2-naphthol (B1666908) with trimethyl phosphate (B84403) can yield a mixture of 2-methoxynaphthalene and 1-methyl-2-methoxynaphthalene, indicating the complexity of such reactions. researchgate.net

Regioselective Oxidative Transformations of Tetrahydronaphthalene Precursors Utilizing Selective Oxidants (e.g., DDQ)

Regioselective oxidation of tetrahydronaphthalene precursors offers a powerful tool for the synthesis of functionalized tetralones, which can then be converted to naphthols. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and widely used oxidant for such transformations. nih.gov DDQ can be used for the dehydrogenation of hydroaromatic compounds to their aromatic counterparts. asccollegekolhar.inguidechem.com

An efficient method for the synthesis of α-tetralones involves the oxidation of tetrahydronaphthalenes with DDQ in refluxing aqueous acetic acid, affording high yields. acs.orgresearchgate.netnih.gov This methodology has been shown to be highly regioselective, with oxidation occurring at the benzylic position. acs.org The mechanism of DDQ oxidation typically involves a hydride transfer. nih.gov In some cases, depending on the substitution pattern of the tetrahydronaphthalene, rearrangements can occur during aromatization with DDQ. asccollegekolhar.inguidechem.com For the synthesis of this compound, a plausible route would involve the DDQ-mediated oxidation of 2,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene to 2,5,8-trimethyl-1-tetralone, followed by aromatization.

Exploration of Novel Aromatization Reactions for Naphthol Synthesis (e.g., Manganese(III) Acetate (B1210297) Mediated Approaches)

Manganese(III) acetate is a valuable reagent for mediating radical cyclization and aromatization reactions. epa.gov It has been successfully employed in the aromatization of tetralone derivatives to synthesize naphthols. scirp.orgoalib.comscispace.comresearchgate.net The reaction mechanism involves the formation of a radical intermediate. scirp.orgresearchgate.net

Specifically, the aromatization of α-tetralone using manganese(III) acetate has been demonstrated to produce α-naphthol. scirp.orgoalib.comscispace.comresearchgate.net This suggests that 2,5,8-trimethyl-1-tetralone could be a suitable substrate for this transformation to yield this compound. The reaction conditions typically involve heating the tetralone with manganese(III) acetate in a suitable solvent like acetic acid. scirp.org

Asymmetric Synthetic Routes to Chiral Naphthol Derivatives

The development of asymmetric routes to chiral naphthol derivatives is a significant area of research, primarily driven by the importance of compounds like BINOL in asymmetric catalysis. nih.gov While direct asymmetric synthesis of this compound is not extensively documented, general strategies for the asymmetric synthesis of substituted naphthols can be considered.

One approach involves the enantioselective oxidative coupling of 2-naphthol derivatives catalyzed by chiral metal complexes, such as those of iron(II). nii.ac.jp Another strategy is the asymmetric transfer hydrogenation of naphthol derivatives, which can produce chiral tetrahydronaphthols with high enantioselectivity. chinesechemsoc.org Furthermore, chiral phosphoric acids have been utilized to catalyze the asymmetric nucleophilic addition to in situ generated naphthoquinone methides, providing access to remotely chiral naphthols. acs.org The Betti reaction, a multicomponent reaction involving 2-naphthol, aldehydes, and amines, can also be performed asymmetrically to produce chiral aminobenzylnaphthols. rsc.org These methodologies provide a foundation for the potential development of asymmetric routes to chiral analogues of this compound.

Enantioselective Oxidative Coupling of 2-Naphthol Derivatives Catalyzed by Chiral Metal Complexes

The enantioselective oxidative coupling of 2-naphthol derivatives represents one of the most direct methods for constructing axially chiral 1,1'-bi-2-naphthols (BINOLs). sci-hub.se These C2-symmetric BINOLs are highly valuable as chiral ligands and auxiliaries in a vast array of asymmetric transformations. escholarship.org The strategy relies on the dimerization of two 2-naphthol molecules, catalyzed by a chiral transition metal complex in the presence of an oxidant. Significant progress has been made using various metals, including copper, vanadium, and iron, to achieve high yields and enantioselectivities. escholarship.orgacs.orgacs.org

A notable advancement in this area is the use of chiral diphosphine oxide–iron(II) complexes. rsc.org These catalysts have proven effective for the oxidative coupling of a range of 2-naphthol derivatives, including those with electron-deficient substituents, which are typically less reactive in conventional oxidative couplings. sci-hub.se In a representative system, a catalyst is formed from iron(II) triflate (Fe(OTf)₂) and a chiral diphosphine oxide ligand, such as (S)-xylyl-iPrO-BIPHEP-oxide. sci-hub.sersc.org Using a mild oxidant like t-butyl hydroperoxide, this method facilitates the synthesis of enantio-enriched BINOLs, including those with substitutions at the 6,6'- and 7,7'-positions. sci-hub.se Mechanistic studies, including ESI-MS analysis and investigation of non-linear effects, suggest the reaction proceeds through a pre-catalyst complex involving two ligand molecules and one iron atom, likely operating via an Fe(III)/Fe(IV) redox cycle. sci-hub.sersc.org

Chiral 1,5-diaza-cis-decalin ligands paired with copper(II) catalysts have also been successfully employed for the enantioselective oxidative coupling of 3-substituted 2-naphthols. nih.gov With oxygen as the terminal oxidant, these catalyst systems can achieve good to excellent enantioselectivities (44-96% ee) for a variety of substrates, including those with ester, ketone, and phosphonyl groups. nih.gov

Representative Results for Enantioselective Oxidative Coupling of 2-Naphthol Derivatives
2-Naphthol SubstrateCatalyst SystemOxidantYield (%)Enantiomeric Excess (ee, %)Reference
7-(Methoxycarbonyl)-2-naphtholFe(OTf)₂ / (S)-xylyl-iPrO-BIPHEP-oxidet-BuOOH9690 sci-hub.sersc.org
6-Benzoyl-2-naphtholFe(OTf)₂ / (S)-xylyl-iPrO-BIPHEP-oxidet-BuOOH9995 sci-hub.se
3-Acetyl-2-naphtholCu(II) / Chiral 1,5-diaza-cis-decalinO₂>9586 nih.gov
3-(Methoxycarbonyl)-2-naphtholCuCl / Proline-derived diamineAir (O₂)9978 acs.org

Intermolecular Asymmetric Arylative Dearomatization of 1-Naphthols and Mechanistic Considerations of Ligand-Substrate Interactions

Arylative dearomatization is a powerful transformation that converts flat, aromatic compounds into complex, three-dimensional structures containing quaternary stereocenters. nih.govresearchgate.net While intramolecular versions of this reaction are well-established, the development of an intermolecular variant, particularly an enantioselective one, has been a significant challenge. cam.ac.uknih.gov A breakthrough in this field is the palladium-catalyzed intermolecular asymmetric arylative dearomatization of 1-naphthols using a broad range of aryl bromides. nih.govacs.org

The success of this methodology hinges on the use of a specially designed ligand: the sulfonated chiral phosphine (B1218219) known as sSPhos. nih.govnih.gov This ligand plays a dual role; it not only controls the enantioselectivity of the transformation but also dramatically accelerates the reaction rate, making the intermolecular process feasible. nih.gov Mechanistic investigations suggest that the key to this dual function lies in attractive, noncovalent interactions between the ligand and the substrate. acs.orgmdpi.com Specifically, an electrostatic interaction is proposed to occur between the anionic sulfonate group of the sSPhos ligand, an alkali metal cation from the base, and the deprotonated naphthol (phenolate) substrate. nih.govacs.org This interaction helps to pre-organize the substrate within the chiral pocket of the catalyst, emulating the conditions of an intramolecular reaction. This pre-organization facilitates the difficult palladation step that initiates dearomatization and ensures high enantiofacial control. nih.gov

This strategy has been successfully applied to synthesize medicinally relevant compounds and has been used in the enantioselective formal synthesis of a natural product, demonstrating its versatility. nih.govacs.org For instance, the reaction of a 4-substituted 1-naphthol with an aryl bromide in the presence of a palladium precursor and sSPhos can deliver the dearomatized product with a newly formed quaternary stereocenter in high yield and enantiopurity. acs.org

Selected Examples of Intermolecular Asymmetric Arylative Dearomatization of 1-Naphthols using Pd/sSPhos Catalyst System
1-Naphthol SubstrateAryl Bromide PartnerYield (%)Enantiomeric Excess (ee, %)Reference
4-Methyl-1-naphthol4-Bromobenzonitrile9596 nih.govacs.org
4-Methyl-1-naphtholMethyl 4-bromobenzoate9696 nih.govacs.org
4-Phenyl-1-naphthol4-Bromobenzonitrile9595 nih.govacs.org
4-Butyl-1-naphthol1-Bromo-4-(trifluoromethyl)benzene9296 nih.govacs.org

Computational and Theoretical Studies on 2,5,8 Trimethyl 1 Naphthol and Its Analogues

Quantum Chemical Characterization of Naphthalene (B1677914) Derivatives

Quantum chemical methods are fundamental to understanding the electronic structure and geometry of naphthalene derivatives. These computational techniques allow for a detailed characterization of the molecule's properties at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. nih.gov For a molecule like 2,5,8-trimethyl-1-naphthol, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can determine optimized structural parameters like bond lengths and bond angles. nih.govscienceopen.com These theoretical calculations provide a three-dimensional model of the molecule in its lowest energy state.

Once the geometry is optimized, the vibrational frequencies can be calculated. nih.gov This theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. For instance, the characteristic O-H stretching frequency of the hydroxyl group and the various C-H and C-C stretching and bending modes of the naphthalene ring and methyl substituents can be predicted and assigned. nih.gov Comparing the theoretical spectrum with experimental data helps to confirm the molecular structure and the successful synthesis of the compound.

Below is a hypothetical table of selected calculated and experimental vibrational frequencies for a substituted naphthol, illustrating the typical data obtained from such studies.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
O-H Stretch35003450
Aromatic C-H Stretch3100-30003050
Aliphatic C-H Stretch2980-29002950
C=C Aromatic Ring Stretch1600-14501580, 1470
C-O Stretch12501230
Out-of-plane C-H Bend900-700850, 780

This table is illustrative and does not represent actual data for this compound.

The aromaticity of the naphthalene core in this compound can be quantitatively assessed using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations. NICS values are calculated at specific points in space, typically at the center of the aromatic rings. Negative NICS values are indicative of aromatic character, with more negative values suggesting a higher degree of aromaticity. For a polycyclic system like naphthalene, NICS calculations can reveal the local aromaticity of each ring. researchgate.net

The presence of methyl and hydroxyl substituents can subtly influence the electron distribution and, consequently, the aromaticity of the naphthalene rings. Theoretical studies on methylated anthracenes have shown that methyl groups can affect the aromatic character of the rings to which they are attached. researchgate.net

Computational methods like the Møller-Plesset perturbation theory of the second order (MP2) are employed to study the conformational flexibility of aromatic systems. researchgate.net Studies on naphthalene and its derivatives have revealed that these seemingly rigid molecules possess a degree of out-of-plane deformability. researchgate.netresearchgate.net For this compound, these calculations can explore the rotational barrier of the hydroxyl group and the methyl groups, as well as low-frequency "butterfly" and ring-torsion vibrations that contribute to its conformational landscape. researchgate.net Understanding this flexibility is important as it can influence intermolecular interactions and reactivity. The energy cost for significant non-planar distortions in molecules like naphthalene is often low, suggesting that they can readily adapt their conformation in response to their environment. researchgate.net

Computational Prediction of Reactivity and Reaction Pathways

Theoretical chemistry is also a powerful tool for predicting how and where a molecule will react. By mapping the electronic landscape and simulating reaction processes, chemists can anticipate the outcome of chemical transformations.

Fukui functions are local reactivity descriptors derived from conceptual DFT that help in predicting the most probable sites for electrophilic, nucleophilic, or radical attack on a molecule. researchgate.netresearchgate.net For predicting where an electrophilic attack is most likely to occur on this compound, the condensed electrophilic Fukui function (f⁻) is calculated for each atom. researchgate.net A higher value of f⁻ on a particular atom indicates a greater susceptibility to attack by an electrophile. researchgate.net

In the case of 1-naphthol (B170400), DFT calculations have shown that electrophilic attack is favored at the C4 and C1 positions. nih.gov For this compound, the presence of the electron-donating methyl groups at positions 2, 5, and 8, along with the activating hydroxyl group at position 1, will significantly influence the distribution of the Fukui function. The calculations would likely predict that the unsubstituted positions on the naphthalene ring that are activated by both the hydroxyl and methyl groups are the most probable sites for electrophilic substitution.

The following table illustrates hypothetical Fukui function values for selected carbon atoms in a substituted naphthol.

Atomic SiteCondensed Electrophilic Fukui Function (f⁻)Reactivity Prediction
C20.08Activated
C40.15Highly Activated
C50.06Moderately Activated
C70.12Activated
C80.05Less Activated

This table is illustrative. Higher f⁻ values indicate a greater propensity for electrophilic attack.

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. chemrxiv.org This is particularly valuable for understanding complex processes like oxidation reactions. For naphthols, oxidation can proceed through various pathways, including the formation of hydroxyl radical adducts. nih.govresearchgate.net

Theoretical studies on the oxidation of 1- and 2-naphthol (B1666908) have demonstrated that the initial addition of a hydroxyl radical (•OH) occurs at specific carbon positions, and these intermediates then lead to the formation of dihydroxynaphthalenes and other oxidation products. nih.gov By using DFT methods, the geometries of the reactants, intermediates, transition states, and products can be optimized, and the energy profile of the reaction pathway can be mapped out. The calculated activation barriers for different potential pathways can help to determine the most favorable reaction mechanism. chemrxiv.org For this compound, such simulations could predict how the methyl groups influence the regioselectivity of the oxidation and the stability of the resulting intermediates.

Theoretical Elucidation of Noncovalent Interactions in Naphthol-Based Catalysis

Noncovalent interactions, such as hydrogen bonding and π-stacking, are crucial in many chemical and biological processes, including catalysis. escholarship.org Naphthol derivatives are known to participate in catalysis, often acting as ligands or organocatalysts where these weak interactions play a key role in substrate binding and activation. nsf.gov

Theoretical studies are essential for understanding and quantifying these interactions. mdpi.com For instance, in a catalytic system involving this compound, the hydroxyl group can act as a hydrogen bond donor, interacting with a substrate. nih.gov The naphthalene ring system, being electron-rich, can engage in π-stacking or cation-π interactions with other aromatic moieties or charged species. acs.org

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these interactions. nsf.gov These analyses can identify bond critical points and map the regions of space where attractive or repulsive interactions are dominant. By calculating the interaction energies, chemists can understand how these noncovalent forces contribute to the stability of a catalyst-substrate complex and influence the stereoselectivity of a reaction. acs.org This theoretical insight is invaluable for the rational design of more efficient and selective naphthol-based catalysts. escholarship.org

Predictive Modeling for Design of Novel Naphthol Derivatives with Desired Reactivity

Computational and theoretical studies are pivotal in modern chemistry, providing powerful tools for the rational design of new molecules with specific, desired properties. For scaffolds such as this compound, predictive modeling serves as a critical methodology to design novel analogues with tailored reactivity. This approach significantly accelerates the discovery process by prioritizing synthetic targets with a higher probability of success, thereby saving time and resources. By leveraging computational models, researchers can systematically explore the vast chemical space of potential naphthol derivatives and predict their behavior in chemical and biological systems.

The core principle of predictive modeling in this context is the establishment of a relationship between the molecular structure of a compound and its chemical reactivity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are commonly employed to build these models. These models are then used to screen virtual libraries of novel naphthol derivatives, identifying candidates with enhanced or specific reactivity profiles before they are synthesized.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a powerful in silico technique for designing new compounds by correlating variations in the physicochemical properties of a set of molecules with their biological or chemical activity. ijpsjournal.com For naphthol derivatives, QSAR models can be developed to predict various forms of reactivity, from inhibition of specific enzymes to toxicity, which is a manifestation of biological reactivity. ijpsonline.comijpsonline.comnih.gov

A typical QSAR study on naphthol derivatives involves the calculation of various molecular descriptors for a series of known compounds. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. mdpi.com The LUMO energy (Elumo), for instance, can indicate the susceptibility of a molecule to nucleophilic attack. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobicity Descriptors: Commonly represented by the logarithm of the octanol-water partition coefficient (log Kow or log P), this descriptor is crucial for predicting how a molecule will behave in biological systems. nih.govjst.go.jp

Topological Descriptors: These are numerical values that describe the atomic connectivity in the molecule.

Once calculated, these descriptors are used as independent variables in a statistical analysis to build a mathematical model that correlates them with the observed reactivity (the dependent variable). For example, a 3D-QSAR study on substituted naphthols as 5-lipoxygenase inhibitors found that the biological activity was dependent on a combination of thermodynamic, electronic, and shape descriptors. ijpsonline.comijpsonline.com Such models provide crucial insights into the structural requirements for a desired reactivity, guiding the design of new analogues of this compound with potentially improved performance.

Table 1: Application of QSAR in Predicting Reactivity of Naphthol Analogues

Model Type Predicted Reactivity Key Descriptors Used Reference
3D-QSAR 5-Lipoxygenase Inhibition Thermodynamic, Electronic, Shape ijpsonline.comijpsonline.com
QSAR Acute Toxicity to Tadpoles log Kow, Elumo, Heat of Formation (HOF) nih.gov

Density Functional Theory (DFT) for Reactivity Prediction

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for predicting chemical reactivity by calculating a range of conceptual DFT-based reactivity descriptors. nih.govmdpi.com These calculations can provide a deep understanding of how the introduction of different functional groups to the this compound core would influence its reactivity.

Key DFT-derived parameters used to predict reactivity include:

HOMO and LUMO Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reaction. mdpi.com

For instance, DFT studies on N-containing naphthol analogues have been used to analyze the molecular orbitals of potential electrophilic components and the thermodynamics of possible reaction pathways. nih.gov This allows for the rationalization of observed product distributions and provides a predictive framework for designing new reactions. By applying these methods to virtual derivatives of this compound, chemists can predict how substitutions will alter the electron density on the naphthol ring and the hydroxyl group, thereby fine-tuning the molecule's reactivity for a specific application, such as selective oxidation or electrophilic substitution.

Table 2: DFT-Calculated Parameters for Predicting Molecular Reactivity

Parameter Definition Implication for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital Higher energy indicates a better electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap Energy difference between HOMO and LUMO A small gap suggests high polarizability and high chemical reactivity.
Chemical Hardness (η) Resistance to change in electron distribution A high value indicates high stability and low reactivity.

Inverse Molecular Design

A more advanced approach is inverse molecular design, where the desired property or reactivity is defined first, and computational algorithms are then used to identify the molecular structures that possess this property. researchgate.net For example, a study focused on optimizing the acidity (a key reactivity property) of substituted 2-naphthols used inverse design principles. The researchers optimized properties such as the charge on the hydroxyl hydrogen and the energy difference between the acid and its conjugate base to design molecules with a target acidity. researchgate.net This methodology could be applied to design novel derivatives of this compound with precisely controlled acidity or other reactivity characteristics, moving beyond trial-and-error discovery to a truly design-focused paradigm.

Explorations of 2,5,8 Trimethyl 1 Naphthol in Chemical Biology and Advanced Organic Materials

Identification and Chemical Characterization of 2,5,8-Trimethyl-1-naphthol in Natural Product Chemistry (e.g., Kava Constituents)

The investigation of natural products remains a vital source for the discovery of novel chemical entities. In a study analyzing the chemical composition of Kava (Piper methysticum) roots, this compound was identified for the first time as a constituent of this plant. nih.gov The research involved the sonication of ground kava roots using various solvents, including hexane, chloroform, acetone, ethanol, methanol, and water, to isolate its chemical components. nih.gov

The analysis successfully identified eighteen known kavalactones and several other compounds. Notably, seven compounds were characterized in Kava for the first time, one of which was this compound. nih.gov This discovery expands the known chemical profile of Kava and highlights the structural diversity of compounds present in this culturally significant plant. The study found that acetone was the most effective solvent for extracting the maximum yield and variety of kavalactones. nih.gov

Table 1: Novel Compounds Identified in Piper methysticum Root Extracts

Compound Name
This compound
5-methyl-1-phenylhexen-3-yn-5-ol
8,11-octadecadienoic acid-methyl ester
5,7-(OH)2-4'-one-6,8-dimethylflavanone
Pinostrobin chalcone
7-dimethoxyflavanone-5-hydroxy-4'
Glutathione (in water extract)

Source: Adapted from research findings on the chemical composition of Kava roots. nih.gov

Role of this compound as a Chemical Building Block for the Synthesis of Complex Organic Molecules

Naphthols are considered fundamental chemical building blocks in organic synthesis. cutm.ac.in The reactivity of the hydroxyl group and the aromatic ring system allows for extensive functionalization, making them valuable precursors for a wide range of more complex molecules. britannica.comwikipedia.orgchemicalbook.com 1-Naphthol (B170400), the parent compound of this compound, serves as a precursor for various insecticides, such as carbaryl, and pharmaceuticals, including the beta-blocker nadolol, the antidepressant sertraline, and the anti-protozoan therapeutic atovaquone. wikipedia.org

Derivatives known as amidoalkyl naphthols are of particular interest due to their biological activities and their role as intermediates in the synthesis of other important molecules like aminoalkyl naphthols and oxazines. mdpi.com The synthesis of these compounds is often achieved through one-pot multicomponent Mannich reactions, which involve the condensation of a naphthol, an aldehyde, and an amide. mdpi.comresearchgate.net These amidoalkyl naphthols can be further transformed; for instance, they can undergo intramolecular cyclization to produce 1,3-oxazines, a class of compounds investigated for their potential as antitumor agents, antibiotics, and anticonvulsants. mdpi.com The versatility of the naphthol scaffold makes it a crucial component in the construction of diverse and biologically significant molecular architectures. acs.org

Investigative Applications of Naphthol Derivatives as Precursors for Advanced Organic Functional Materials

The unique electronic and structural properties of the naphthalene (B1677914) ring system make naphthol derivatives ideal precursors for a variety of functional materials, ranging from redox-active compounds to vibrant colorants.

Naphthols can be readily oxidized to form naphthoquinones, a class of compounds with significant industrial and biological relevance. For example, 2-methyl-1,4-naphthoquinone is also known as Vitamin K3. scirp.org The oxidation of naphthalenes and their derivatives is a common industrial method for producing these quinones. scirp.orggoogle.com

Historically, oxidizing agents like chromic acid were used, though this method often resulted in low yields of the desired alpha-naphthoquinone. google.com More controlled oxidation methods have since been developed. For instance, 1,2-aminonaphthol can be oxidized using ferric chloride in an acid solution to produce 1,2-naphthoquinone in high yields. orgsyn.org This method is considered superior to using chromic acid because, at low temperatures, ferric chloride does not attack the resulting quinone. orgsyn.org Naphthoquinones themselves are valuable intermediates, serving as building blocks for even more complex structures, such as menaquinones (a class of Vitamin K2) and other lipoquinones, which are synthesized through methods like Friedel-Crafts alkylation. nih.gov

Naphthols have long been integral to the manufacturing of dyes and dye intermediates. britannica.com They are particularly crucial in the production of insoluble azo dyes, also known as naphthol dyes. vipulorganics.comvipulorganics.comblogspot.com This class of dyes is synthesized directly on the fiber in a two-step process. textilelearner.net

First, the textile material is impregnated with a naphthol compound, which is soluble in an alkaline solution. blogspot.comtextilelearner.net Next, the material is treated with a solution containing a diazotized aromatic amine (a diazonium salt). vipulorganics.comblogspot.com The coupling reaction between the naphthol and the diazonium salt forms a highly colored, insoluble azo pigment that becomes trapped within the fibers. blogspot.comtextilelearner.net This method produces vibrant and long-lasting colors with excellent washing fastness. blogspot.comtextilelearner.net Naphthol AS and its derivatives are widely used examples in the textile industry, capable of producing a range of deep orange, red, and Bordeaux shades. vipulorganics.comblogspot.comtextilelearner.net

Structure-Activity Relationship (SAR) Studies of Naphthol-Containing Scaffolds in Chemical Biology

The naphthol scaffold is a common feature in many biologically active molecules. By systematically modifying its structure, researchers can elucidate structure-activity relationships (SAR), providing critical insights for the development of new therapeutic agents. acs.orgnih.gov

SAR studies on Naphthol AS-E and its derivatives have identified this scaffold as an inhibitor of CREB-mediated gene transcription, a pathway implicated in various cancers. nih.gov In this research, modifications were made to the appendant phenyl ring of the Naphthol AS-E core. The resulting compounds were evaluated for their ability to inhibit the interaction between key proteins (KIX-KID) and to stop the proliferation of several cancer cell lines. nih.gov The study concluded that a small, electron-withdrawing group at the para-position of the phenyl ring was preferred for inhibitory activity. nih.gov These findings support the Naphthol AS-E structure as a promising template for developing novel anticancer therapeutics. nih.gov

Table 2: Summary of SAR Findings for Naphthol AS-E Derivatives

Modification Site Preferred Substituent Type Effect on Activity
Appendant Phenyl Ring (para-position) Small, electron-withdrawing group Increased inhibition of KIX-KID interaction

Source: Adapted from SAR studies on Naphthol AS-E as an inhibitor of CREB-mediated gene transcription. nih.gov

Further research has shown that hybridizing the naphthol diazenyl scaffold with a Schiff base can lead to compounds with both antimicrobial and cytotoxic potential against human colorectal carcinoma cells. nih.gov Other studies have synthesized and evaluated various 1-naphthol derivatives as inhibitors of acetylcholinesterase and carbonic anhydrase, enzymes relevant to neurodegenerative diseases. researchgate.netnih.gov

The inherent fluorescence of the naphthalene ring system makes naphthol derivatives excellent candidates for the design of molecular probes for biological imaging and detection. nih.govnih.gov These probes can be engineered to interact with specific biomolecules or ions, allowing for the visualization and study of biochemical pathways. nih.gov

For example, a series of naphth[1,2-d]imidazole compounds synthesized from β-lapachone (a type of naphthoquinone) have been shown to exhibit intense fluorescence in the blue region of the spectrum. nih.gov These compounds demonstrated selective cytotoxicity towards cancer cells and their fluorescent properties make them promising candidates for use in theranostic systems, which combine therapeutic action with diagnostic imaging. nih.gov In another application, a naphthalene derivative with a Schiff base structure was designed as a fluorescent probe for the highly selective and sensitive detection of aluminum ions (Al³⁺). nih.gov The probe's fluorescence intensity changes upon binding to Al³⁺, enabling the quantification of the ion in various samples, including herbal medicines. nih.gov

Computational Modeling of Molecular Interactions with Biological Targets for Mechanistic Understanding

To elucidate the mechanism of action of this compound at a molecular level, computational modeling serves as a powerful tool. In the absence of direct experimental data on this specific compound, established in silico methodologies, widely applied to other naphthol derivatives, can provide significant insights into its potential biological interactions. These computational approaches, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are instrumental in predicting the binding affinity, identifying key interacting residues, and assessing the pharmacokinetic properties of a compound before its synthesis and in vitro testing. ijpsjournal.comnih.govijpsjournal.com

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, this would involve docking the molecule into the active sites of various potential biological targets. The process calculates the binding energy, which indicates the strength of the interaction. For instance, studies on other naphthol derivatives have successfully employed molecular docking to predict their binding affinities with enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov A hypothetical docking study of this compound with a target protein might yield results similar to those shown in Table 1, detailing the binding energies and the specific amino acid residues involved in the interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Biological Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesTYR 84, SER 122, PHE 288, TRP 279
Hydrogen Bond InteractionsSER 122 (hydroxyl group of naphthol)
Hydrophobic InteractionsTYR 84, PHE 288, TRP 279 (naphthyl ring and methyl groups)

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of a series of compounds with their biological activity. atlantis-press.com For naphthol derivatives, 3D-QSAR and pharmacophore modeling have been used to understand the structural requirements for their inhibitory activity against specific targets like the B-Raf(V600E) receptor. researchgate.netresearchgate.net A QSAR study involving this compound would analyze the effect of its specific substitution pattern—three methyl groups at positions 2, 5, and 8—on its predicted biological activity. Such studies help in the rational design of more potent analogs. ajpchem.org

Furthermore, in silico ADMET profiling is crucial for predicting the drug-likeness of a compound. nih.gov This involves the calculation of various physicochemical properties to assess its potential bioavailability and toxicity. For naphthalene derivatives, these computational tools have been used to evaluate their pharmacokinetic profiles. ijpsjournal.com A predictive ADMET analysis for this compound would provide data on parameters such as lipophilicity (logP), aqueous solubility, and potential for blood-brain barrier penetration, as illustrated in the hypothetical data in Table 2.

Table 2: Predicted Physicochemical Properties of this compound for ADMET Profiling

PropertyPredicted Value
Molecular Weight ( g/mol )186.25
LogP3.5
Aqueous Solubility LevelLow
Blood-Brain Barrier (BBB) PenetrationHigh
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors1

Future Research Directions and Emerging Challenges in 2,5,8 Trimethyl 1 Naphthol Chemistry

Development of Sustainable and Green Synthetic Methodologies for Naphthol Derivatives

The chemical industry is increasingly focusing on environmentally friendly technologies to reduce waste and the use of hazardous materials. consensus.app The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, are central to modern synthetic organic chemistry. researchgate.netresearchgate.net For the synthesis of 2,5,8-trimethyl-1-naphthol and its derivatives, future research will likely concentrate on developing methodologies that are both efficient and sustainable.

Current green approaches for the synthesis of substituted naphthols often involve one-pot multicomponent reactions, which offer advantages like reduced reaction times, higher yields, and easier purification. ekb.eg The use of eco-friendly and reusable catalysts is a key aspect of these methodologies. For instance, solid acid catalysts, such as P2O5, and recyclable catalysts like SO3H-carbon have been successfully employed in the synthesis of amidoalkyl naphthols. ekb.egmdpi.com These catalysts are often economically viable and can be easily separated from the reaction mixture, contributing to a more sustainable process. nih.gov

Solvent-free reaction conditions and the use of greener solvents are also pivotal in the development of sustainable synthetic routes. consensus.app Water, for example, has been explored as a potential solvent for the synthesis of some naphthol derivatives. ekb.eg Additionally, energy-efficient techniques like microwave-assisted synthesis are being investigated to accelerate reactions and reduce energy consumption. ijpsjournal.com

Future research in this area for this compound could involve:

Adaptation of Multicomponent Reactions: Designing one-pot syntheses that incorporate the this compound scaffold to generate a library of derivatives with diverse functionalities.

Exploration of Novel Catalysts: Investigating the efficacy of biocatalysts and other novel, environmentally benign catalytic systems for the regioselective synthesis of trimethylated naphthols.

Solvent and Energy Optimization: Developing synthetic protocols that utilize water or other green solvents, or are performed under solvent-free conditions, potentially coupled with microwave or ultrasonic irradiation to enhance reaction efficiency.

The primary challenge in this area will be to develop methods that are not only green but also economically viable and scalable for potential industrial applications.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Naphthol Architectures

The unambiguous determination of the chemical structure of newly synthesized compounds is fundamental to understanding their properties and potential applications. For complex naphthol architectures, including derivatives of this compound, a combination of advanced spectroscopic techniques is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of organic molecules. atlantis-press.com For substituted naphthols, 1H and 13C NMR provide detailed information about the connectivity of atoms and the chemical environment of protons and carbons in the molecule. consensus.appijpsjournal.com Two-dimensional NMR techniques, such as NOESY, can be employed to determine the spatial proximity of different protons, which is crucial for confirming the substitution pattern on the naphthalene (B1677914) ring. ekb.eg

Mass Spectrometry (MS) is another powerful tool for determining the molecular weight and elemental composition of a compound. atlantis-press.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to analyze polycyclic aromatic compounds. bohrium.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which aids in confirming its molecular formula.

X-ray Crystallography offers the most definitive structural information by providing a three-dimensional map of the atomic arrangement in a crystalline solid. researchgate.net This technique is invaluable for determining the precise bond lengths, bond angles, and stereochemistry of complex molecules, including naphthol derivatives. nih.govresearchgate.net

Future research will likely see the increased application of these and other advanced techniques to characterize novel this compound derivatives. The challenges in this area include:

Synthesizing high-quality single crystals suitable for X-ray diffraction analysis, which can be a significant bottleneck.

Interpreting complex NMR spectra , especially for larger and more intricate derivatives where signal overlap can occur.

Developing sensitive and robust analytical methods for the detection and quantification of these compounds in various matrices, particularly for biological and environmental applications.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Materials Science, and Chemical Biology Utilizing Naphthol Scaffolds

The naphthol scaffold is a versatile building block that has found applications in diverse fields beyond traditional organic chemistry. The interface of synthetic organic chemistry with materials science and chemical biology presents a rich landscape for future research involving this compound.

In Materials Science , naphthol derivatives are utilized in the synthesis of polymers and dyes. consensus.app For example, fluorescent polymers based on 2-naphthol (B1666908) have been prepared and their properties investigated. rsc.org The rigid and planar structure of the naphthalene core can be exploited to create materials with interesting optical and electronic properties. Theoretical studies have suggested that substituted 1-naphthols could be promising candidates for non-linear optical (NLO) materials. researchgate.net The specific substitution pattern of this compound could lead to unique packing arrangements in the solid state, influencing its material properties.

In Chemical Biology , naphthol derivatives have been explored for a wide range of biological activities. They have been investigated as antioxidants, enzyme inhibitors (such as acetylcholinesterase and carbonic anhydrase inhibitors), and antimicrobial agents. ekb.egresearchgate.net The 1-amidoalkyl-2-naphthol moiety, for instance, is found in molecules with diverse biological properties. bohrium.com Furthermore, the fluorescent nature of the naphthalene ring system makes it an attractive scaffold for the development of biological probes. ijpsjournal.com Naphthoxazoles derived from naphthols have been synthesized and evaluated as fluorescent DNA probes. mdpi.com

Future interdisciplinary research directions for this compound could include:

Development of Novel Polymers: Synthesizing and characterizing polymers incorporating the this compound unit to explore their potential in areas such as organic electronics or as advanced coating materials.

Design of Bioactive Compounds: Using the this compound scaffold as a starting point for the synthesis of new molecules with potential therapeutic applications, guided by the known bioactivities of other naphthol derivatives.

Creation of Fluorescent Probes: Functionalizing the this compound core to create novel fluorescent sensors for the detection of specific ions, molecules, or biological processes.

The main challenge will be to establish clear structure-property and structure-activity relationships to rationally design and synthesize derivatives of this compound with tailored functionalities for specific applications in these interdisciplinary fields.

Harnessing Advanced Computational Tools for Predictive Design and Discovery of Novel Naphthol-Based Compounds

In recent years, computational chemistry has become an indispensable tool in the design and discovery of new molecules with desired properties, a field often referred to as computer-aided drug design (CADD) when applied to pharmaceuticals. nih.gov These in silico methods can significantly reduce the time and cost associated with experimental research by prioritizing the most promising candidates for synthesis and testing. nih.gov For novel naphthol-based compounds, including derivatives of this compound, a variety of computational tools can be harnessed.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. bohrium.com DFT calculations can predict a wide range of properties, including molecular geometry, electronic distribution, and reactivity, which are crucial for understanding the behavior of a compound. researchgate.net For instance, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's ability to donate or accept electrons. samipubco.com

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is widely used in drug discovery to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. researchgate.net By docking derivatives of this compound into the active sites of various enzymes, researchers can identify potential inhibitors and guide the design of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a QSAR model for a set of naphthol derivatives, it is possible to predict the activity of new, unsynthesized compounds based on their structural features. This predictive capability allows for the rational design of molecules with enhanced biological activity.

Future applications of computational tools in the study of this compound could involve:

Predictive Modeling of Properties: Using DFT and other quantum chemical methods to predict the physicochemical and electronic properties of this compound and its derivatives, thereby guiding their application in materials science.

Virtual Screening for Biological Targets: Employing molecular docking to screen libraries of virtual compounds based on the this compound scaffold against a panel of biological targets to identify potential new drug candidates.

Development of QSAR Models: Synthesizing a focused library of this compound derivatives, evaluating their biological activity, and using this data to build robust QSAR models for the predictive design of more active analogues.

Q & A

Q. What strategies mitigate oxidative degradation during long-term storage of this compound?

  • Methodological Answer :
  • Antioxidants : Add BHT (0.01–0.1% w/w) to inhibit free radical formation.
  • Packaging : Use amber glass vials with PTFE-lined caps to limit light/oxygen exposure.
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH) and monitor degradation via TLC or MS .

Notes

  • Data Sources : Avoid non-peer-reviewed platforms (e.g., BenchChem). Prioritize NIST, ATSDR, and synthetic methodologies from journals .
  • Contradiction Management : Apply iterative analysis frameworks from qualitative research to reconcile conflicting spectral or toxicological data .
  • Safety Compliance : Follow OSHA and WHMIS 2015 guidelines for hazard communication and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.